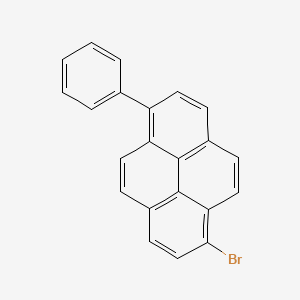

1-Bromo-6-phenylpyrene

Descripción general

Descripción

1-Bromo-6-phenylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. This compound is of significant interest in synthetic chemistry, materials science, and environmental studies due to its versatile properties .

Métodos De Preparación

The synthesis of 1-Bromo-6-phenylpyrene typically involves the bromination of pyrene followed by the introduction of a phenyl group. One common method is the electrophilic aromatic substitution reaction, where pyrene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromopyrene is then subjected to a Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of a palladium catalyst to yield this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1-Bromo-6-phenylpyrene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form quinones and other oxygen-containing derivatives. Reagents such as potassium permanganate and chromium trioxide are often used.

Reduction Reactions: The phenyl group can be reduced to form cyclohexyl derivatives using hydrogenation reactions with catalysts like palladium on carbon.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Applications in Organic Semiconductors

Organic Electronics

One of the primary applications of 1-Bromo-6-phenylpyrene is in the synthesis of organic semiconductors. These materials exhibit both electrical conductivity and optical properties, making them suitable for various electronic applications such as:

- Organic Solar Cells : The compound can be used as a building block for donor-acceptor conjugated polymers, which are essential for efficient charge transport in solar cells.

- Light-Emitting Diodes (OLEDs) : Pyrene derivatives like this compound are utilized due to their excellent photophysical properties.

- Field-Effect Transistors (OFETs) : The unique electronic structure of pyrene-based materials allows for high-performance transistors .

Synthesis and Functionalization

This compound serves as a versatile coupling reagent in organic synthesis, facilitating the formation of C-C, C-N, and C-O bonds. It is particularly valuable in synthesizing heterocyclic compounds such as pyrroles, indoles, and carbazoles .

Case Study: Synthesis of Conjugated Polymers

Research has demonstrated that this compound can react with various aromatic compounds (e.g., thiophene, furan) to form conjugated polymers that exhibit enhanced charge transport properties. These polymers are critical for developing high-efficiency organic electronic devices .

Recent Advances

Recent studies have focused on the development of advanced synthetic routes to create higher polycyclic conjugated hydrocarbons (PCHs) using pyrene derivatives. These PCHs have shown promise in applications such as:

- High-performance Organic Field Effect Transistors (OFETs) : Utilizing pyrene as a building block has led to the synthesis of stable acenes with improved electronic properties.

- Organic Light Emitting Devices : Pyrene-based materials have been explored for their luminescent properties, contributing to the development of efficient OLEDs .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Solar Cells | Used as a building block for donor-acceptor polymers | High efficiency in charge transport |

| Light Emitting Diodes (OLEDs) | Acts as a luminescent material | Enhanced brightness and stability |

| Field Effect Transistors (OFETs) | Serves as a core component in transistor fabrication | High mobility and performance |

| Synthesis of Heterocycles | Coupling reagent for forming C-C, C-N, C-O bonds | Versatile synthetic applications |

| Development of Higher PCHs | Building block for advanced polycyclic structures | Improved stability and electronic properties |

Mecanismo De Acción

The mechanism by which 1-Bromo-6-phenylpyrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl group enhance its ability to participate in electrophilic and nucleophilic reactions, allowing it to modulate various biochemical pathways. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .

Comparación Con Compuestos Similares

1-Bromo-6-phenylpyrene can be compared with other bromopyrene derivatives such as:

- 1-Bromopyrene

- 2-Bromopyrene

- 1,6-Dibromopyrene

- 1,8-Dibromopyrene

These compounds share similar structural features but differ in the position and number of bromine atoms, which significantly impact their reactivity and applications.

Actividad Biológica

1-Bromo-6-phenylpyrene (CAS: 294881-47-3) is a polycyclic aromatic hydrocarbon derivative that has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound possesses the following chemical characteristics:

Synthesis and Reactivity

The synthesis of this compound typically involves bromination reactions of pyrene derivatives, enhancing its reactivity and enabling the formation of various organic compounds. The introduction of the bromine atom and phenyl group increases its utility in synthesizing complex organic molecules, particularly in the field of organic semiconductors .

Anticancer Potential

Recent studies have indicated that pyrene derivatives, including this compound, exhibit significant anticancer properties. For instance, a study explored the ability of pyrene derivatives to induce apoptosis in cancer cells through various signaling pathways. The compound demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells, suggesting a promising therapeutic index .

Photodynamic Therapy

The compound's unique photophysical properties make it a candidate for photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. Research has shown that this compound can generate ROS upon irradiation, leading to cell death in targeted cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary assays indicated that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections or as a lead compound for developing new antibiotics .

Case Studies

Case Study: Anticancer Activity Assessment

A study published in the European Journal of Organic Chemistry examined the cytotoxic effects of several pyrene derivatives, including this compound, on human breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentrations for therapeutic use .

Case Study: ROS Generation

Another research effort focused on the photodynamic properties of this compound. The study demonstrated that upon exposure to UV light, this compound generated substantial amounts of singlet oxygen, a critical factor for its effectiveness in PDT against HeLa cells (cervical cancer cell line). The findings highlighted its potential as a photosensitizer .

Propiedades

IUPAC Name |

1-bromo-6-phenylpyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Br/c23-20-13-9-16-7-11-18-17(14-4-2-1-3-5-14)10-6-15-8-12-19(20)22(16)21(15)18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPILNVIPDIPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728083 | |

| Record name | 1-Bromo-6-phenylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294881-47-3 | |

| Record name | 1-Bromo-6-phenylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.